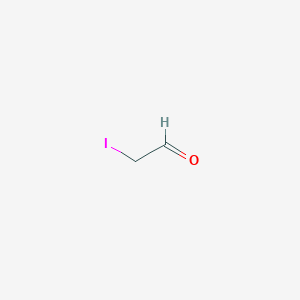

2-iodoacetaldehyde

描述

Structure

3D Structure

属性

CAS 编号 |

55782-51-9 |

|---|---|

分子式 |

C2H3IO |

分子量 |

169.95 g/mol |

IUPAC 名称 |

2-iodoacetaldehyde |

InChI |

InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2 |

InChI 键 |

XQCWOAMYQRDOQY-UHFFFAOYSA-N |

SMILES |

C(C=O)I |

规范 SMILES |

C(C=O)I |

Pictograms |

Acute Toxic; Irritant |

同义词 |

iodoacetaldehyde |

产品来源 |

United States |

Foundational & Exploratory

2-Iodoacetaldehyde: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-iodoacetaldehyde. Due to its inherent instability, experimental data for this compound is limited. Therefore, this document also includes information on its more stable derivatives and draws comparisons with structurally related compounds to provide a thorough understanding of its reactivity and handling considerations.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₂H₃IO.[1] While extensive experimental data on its physical properties is scarce, likely due to its instability, its fundamental chemical properties have been calculated and are presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 55782-51-9 | [1] |

| Molecular Formula | C₂H₃IO | [1] |

| Molecular Weight | 169.95 g/mol | [1] |

| Canonical SMILES | C(C=O)I | [1] |

| InChI | InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2 | [1] |

| InChIKey | XQCWOAMYQRDOQY-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 169.92286 g/mol | [1] |

| Monoisotopic Mass | 169.92286 g/mol | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 4 | [1] |

| Formal Charge | 0 | [1] |

Note: Most physical properties such as boiling point, melting point, and density are not experimentally available, suggesting the compound is unstable under standard conditions.

Chemical Structure

The structure of this compound consists of a two-carbon acetaldehyde backbone with an iodine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).

Caption: Ball-and-stick model of this compound.

The key structural features that dictate its reactivity are the electrophilic carbonyl carbon and the carbon-iodine bond. The iodine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack.

Reactivity and Potential Applications

Due to the presence of the α-iodo group, this compound is expected to be a potent alkylating agent. This reactivity is analogous to that of other α-halo carbonyl compounds, such as 2-iodoacetamide, which is widely used in protein chemistry to modify cysteine residues.

The probable mechanism of action involves the nucleophilic attack by a thiol group (from a cysteine residue) on the α-carbon, leading to the displacement of the iodide ion and the formation of a stable thioether bond. This makes this compound a potential tool for protein labeling, cross-linking, and as an inhibitor of enzymes with critical cysteine residues in their active sites.

Caption: Proposed reaction pathway for cysteine alkylation.

Synthesis and Handling

Synthesis

Direct synthesis and isolation of this compound are challenging due to its instability. A common strategy to circumvent this is the synthesis of a more stable precursor, such as an acetal, which can be hydrolyzed to the aldehyde immediately before use.

A documented synthesis exists for iodoacetaldehyde diethyl acetal. The general workflow for such a synthesis is outlined below.

Caption: Synthetic workflow for a stable precursor.

Handling and Safety

Table 2: Inferred Hazards and Precautions for this compound

| Hazard | Precaution |

| Toxicity | Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood. |

| Corrosivity | May cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |

| Instability | Prone to decomposition. Store in a cool, dark place, and handle under an inert atmosphere if possible. |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aldehydic proton (CHO) signal at ~9-10 ppm (singlet).- Methylene protons (CH₂) adjacent to iodine at ~3-4 ppm (doublet, coupled to the aldehydic proton). |

| ¹³C NMR | - Carbonyl carbon (C=O) signal at ~190-200 ppm.- Alpha-carbon (C-I) signal at a relatively low field due to the electronegativity of iodine. |

| IR Spectroscopy | - Strong C=O stretching vibration at ~1720-1740 cm⁻¹.- C-H stretching of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹. |

Conclusion

This compound is a reactive molecule with significant potential as an alkylating agent in chemical biology and drug development. Its inherent instability necessitates careful handling and often the use of more stable precursors like its acetals. The information compiled in this guide, based on computed data and analogies to related compounds, provides a foundational understanding for researchers interested in utilizing the unique chemical properties of this compound. Further experimental investigation is required to fully characterize its physical and biological properties.

References

mechanism of action of 2-iodoacetaldehyde as an alkylating agent

An In-depth Technical Guide to the Mechanism of Action of 2-Iodoacetaldehyde as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional electrophilic molecule poised for reactivity with a variety of biological nucleophiles. Its structure combines the reactivity of an aldehyde with that of an alkyl iodide, making it a potent alkylating agent. This guide delineates the mechanistic underpinnings of this compound's action, drawing upon the established chemistry of related α-halo carbonyl compounds and aldehydes. The information presented herein is intended to provide a robust framework for researchers employing this compound in chemical biology, proteomics, and early-stage drug discovery.

Core Mechanism of Action: A Dual Electrophile

The alkylating activity of this compound stems from two electrophilic centers: the carbonyl carbon of the aldehyde and the α-carbon bearing the iodine atom. This dual reactivity allows for a range of interactions with biological macromolecules, primarily proteins and nucleic acids.

2.1. The Aldehyde Moiety: A "Hard" Electrophile

The carbonyl carbon of an aldehyde is considered a "hard" electrophile. According to Hard and Soft Acid and Base (HSAB) theory, hard electrophiles preferentially react with "hard" nucleophiles.[1] In a biological context, the primary amine groups of lysine residues and the exocyclic amino groups of DNA bases (such as guanine and adenine) are considered hard nucleophiles.

The reaction with a primary amine, such as the ε-amino group of a lysine residue, proceeds through a nucleophilic addition to form an unstable carbinolamine intermediate. This intermediate can then dehydrate to form a Schiff base (an imine).[2] This reaction is reversible, but the resulting Schiff base can be stabilized by reduction.

2.2. The α-Iodo Group: A "Soft" Electrophile Precursor

The carbon atom attached to the iodine is susceptible to nucleophilic attack, functioning as a precursor to a "soft" electrophile. The iodine atom is a good leaving group, facilitating SN2 reactions with "soft" nucleophiles. The primary soft nucleophile in a biological system is the thiolate anion of a cysteine residue.[3] Other potential, albeit less reactive, soft nucleophiles include the imidazole side chain of histidine and the thioether of methionine.[4]

The reaction with a cysteine thiol is a classic example of protein alkylation.[5] The deprotonated thiolate anion attacks the α-carbon, displacing the iodide and forming a stable thioether bond. This reaction is generally irreversible under physiological conditions.

Reactivity with Biological Nucleophiles

3.1. Proteins: The Primary Target

Proteins are the most likely targets for this compound due to the abundance and accessibility of reactive nucleophilic amino acid residues on their surfaces.

-

Cysteine: The high nucleophilicity of the thiolate anion makes cysteine residues the most probable site of alkylation by the α-iodo group of this compound.[6][7] This modification is widely exploited in proteomics to block free thiols and prevent disulfide bond formation.[5]

-

Lysine: The ε-amino group of lysine is a primary target for the aldehyde moiety, leading to the formation of a Schiff base.[2][8] This interaction can be particularly significant if the lysine residue is located in the active site of an enzyme, potentially leading to inhibition of its catalytic activity.[9]

-

Histidine: The imidazole ring of histidine can also be alkylated, although it is generally less reactive than cysteine.

-

Methionine: The thioether side chain of methionine can be alkylated by iodo-containing reagents, which can be a significant side reaction in proteomics experiments.[4][10]

-

N-terminus: The α-amino group of the N-terminal amino acid can also react with the aldehyde group.[11]

3.2. Nucleic Acids: A Target for Genotoxicity

Similar to other aldehydes, this compound has the potential to react with DNA and RNA, which could lead to genotoxic effects.

-

Guanine: The N7 and exocyclic N2 positions of guanine are nucleophilic and susceptible to alkylation. Acetaldehyde is known to form adducts with deoxyguanosine.[12][13] It can also induce intrastrand crosslinks between adjacent guanine residues.[14][15]

Quantitative Data on Reactivity

| Alkylating Agent | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Iodoacetanilide | Cysteine | Not explicitly stated, but noted to be more reactive than iodoacetamide | 7.0 | Not specified | [3] |

| Iodoacetamide | Cysteine | Not explicitly stated, but used as a benchmark | 7.0 | Not specified | [3] |

Note: The reactivity of the aldehyde group is highly dependent on the pKa of the reacting amine and the local microenvironment.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein alkylation, adapted from standard procedures using iodoacetamide.[1][16][17][18] Caution: this compound is a reactive and potentially hazardous chemical. Appropriate personal protective equipment should be worn, and all manipulations should be performed in a well-ventilated fume hood.

5.1. In-Solution Alkylation of Proteins for Mass Spectrometry

-

Protein Solubilization and Reduction:

-

Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

-

Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

-

Incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Prepare a fresh stock solution of this compound (e.g., 500 mM in the same buffer).

-

Add the this compound solution to the protein sample to a final concentration of 15-20 mM (a 2-4 fold excess over the reducing agent).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching:

-

Quench the reaction by adding the reducing agent (e.g., DTT) to a final concentration of 5 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Proceed with buffer exchange or dilution to reduce the urea concentration to < 1 M.

-

Digest the protein with a suitable protease (e.g., trypsin).

-

Desalt the resulting peptides using a C18 column before analysis by mass spectrometry.

-

5.2. In-Gel Alkylation of Proteins

-

Gel Electrophoresis and Excision:

-

Separate the protein sample by 1D or 2D gel electrophoresis.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

-

Excise the protein band(s) of interest.

-

Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

-

-

Reduction:

-

Incubate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 45-60 minutes.

-

Remove the DTT solution.

-

-

Alkylation:

-

Add a solution of 55 mM this compound in 100 mM ammonium bicarbonate to the gel pieces.

-

Incubate in the dark at room temperature for 30-45 minutes.

-

Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate.

-

-

In-Gel Digestion:

-

Dehydrate the gel pieces with acetonitrile and dry in a vacuum centrifuge.

-

Rehydrate the gel pieces with a solution of trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

-

Extract the peptides from the gel pieces for mass spectrometry analysis.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Reaction pathways of this compound with biological nucleophiles.

Experimental Workflow

Caption: A typical experimental workflow for protein alkylation using this compound.

Applications in Drug Development and Research

While this compound is not currently a therapeutic agent, its properties as an alkylating agent make it a useful tool in several areas of research and drug development:

-

Enzyme Inhibition: Its ability to react with key active site residues, such as cysteine and lysine, makes it a potential tool for irreversible enzyme inhibition studies.[9][19][20][21] This can be valuable for target validation and understanding enzyme mechanisms.

-

Covalent Ligand Discovery: In the field of covalent drug discovery, small, reactive fragments like this compound can be used to identify and validate binding pockets on protein targets.

-

Chemical Proteomics: As a probe, it can be used to map reactive cysteine residues across the proteome, providing insights into redox signaling and identifying potential drug targets.

Conclusion

This compound is a potent bifunctional alkylating agent with the ability to modify a range of nucleophilic residues in proteins and nucleic acids. Its reactivity is dominated by the alkylation of cysteine thiols via an SN2 reaction and the formation of Schiff bases with lysine amines. While direct quantitative data for this compound remains to be established, the extensive knowledge base for related compounds like iodoacetamide and acetaldehyde provides a strong predictive framework for its mechanism of action. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound as a tool in chemical biology and drug discovery.

References

- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 2. researchgate.net [researchgate.net]

- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. Covalent binding of acetaldehyde to proteins: participation of lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent binding of acetaldehyde selectively inhibits the catalytic activity of lysine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "New DNA Adducts of Crotonaldehyde and Acetaldehyde" by S. S. Hecht, Edward J. McIntee et al. [digitalcommons.csbsju.edu]

- 14. Effects of acetaldehyde-induced DNA lesions on DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 18. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2-Iodoacetaldehyde with Amino Acid Side Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoacetaldehyde is a bifunctional chemical reagent containing both a reactive iodo group and an aldehyde. This dual reactivity allows for a range of chemical modifications on protein amino acid side chains, making it a potentially valuable tool in chemical biology and drug development for protein labeling, cross-linking, and structural-functional studies. This technical guide provides an in-depth overview of the reactivity of this compound with various amino acid residues, details experimental protocols for its use, and presents reaction mechanisms and experimental workflows.

Introduction

Chemical modification of proteins is a cornerstone of modern proteomics and drug discovery. Reagents that can covalently modify specific amino acid side chains are instrumental in identifying and quantifying protein expression, characterizing post-translational modifications, and probing protein structure and function. This compound possesses two reactive moieties: an iodo group, which is a good leaving group in nucleophilic substitution reactions, and an aldehyde group, which can react with primary amines. This combination of reactivities, while less commonly employed than reagents like iodoacetamide, offers unique possibilities for protein modification.

Reactivity with Amino Acid Side Chains

The reactivity of this compound is dominated by the susceptibility of its iodo group to nucleophilic attack by electron-rich amino acid side chains. The aldehyde group offers a secondary mode of reaction, primarily with lysine residues.

Primary Reaction: S-Alkylation of Cysteine

The most prominent reaction of this compound is the S-alkylation of the thiol group of cysteine residues. The sulfur atom in the cysteine side chain is a strong nucleophile that readily attacks the carbon atom bearing the iodine, displacing the iodide ion in an SN2 reaction. This results in a stable thioether linkage. The aldehyde moiety of the original reagent remains intact in this initial reaction.

Table 1: Primary Reaction of this compound with Cysteine

| Amino Acid | Side Chain Functional Group | Reaction Type | Resulting Modification |

| Cysteine | Thiol (-SH) | S-Alkylation (SN2) | S-acetaldehyde thioether |

Side Reactions with Other Amino Acid Residues

In addition to the primary reaction with cysteine, this compound can undergo side reactions with other nucleophilic amino acid side chains, particularly at higher pH values where these side chains are deprotonated and more reactive.

-

Methionine: The sulfur atom in the methionine side chain can act as a nucleophile, leading to the formation of a sulfonium ion. This modification is generally less favorable than the reaction with cysteine.[1][2]

-

Histidine: The imidazole ring of histidine contains two nitrogen atoms that can act as nucleophiles, leading to alkylation.

-

Lysine: The primary amine in the lysine side chain can react with both the iodo and the aldehyde group of this compound. The reaction with the iodo group results in alkylation of the amine. Alternatively, the amine can react with the aldehyde group to form an unstable Schiff base, which can be stabilized by reduction.

-

N-terminal Amino Group: The alpha-amino group at the N-terminus of a protein can also be alkylated by this compound.[3]

Table 2: Potential Side Reactions of this compound with Amino Acid Side Chains

| Amino Acid | Side Chain Functional Group | Reaction Type | Resulting Modification |

| Methionine | Thioether (-S-CH3) | S-Alkylation | Sulfonium ion |

| Histidine | Imidazole | N-Alkylation | Imidazolium ion |

| Lysine | Primary Amine (-NH2) | N-Alkylation | Secondary amine |

| Lysine | Primary Amine (-NH2) | Schiff Base Formation | Imine (reversible) |

| N-terminus | Alpha-Amine (-NH2) | N-Alkylation | Secondary amine |

Reaction Mechanisms

The primary reaction of this compound with cysteine proceeds via a standard SN2 mechanism.

The reaction of the aldehyde group with a primary amine, such as the side chain of lysine, forms a Schiff base through a nucleophilic addition-elimination mechanism.

Experimental Protocols

The following is a general protocol for the modification of proteins with this compound. Optimal conditions, including pH, temperature, and reagent concentrations, should be determined empirically for each specific protein.

Materials

-

Protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer)

-

This compound stock solution (prepare fresh in a suitable solvent like DMF or water)

-

Reducing agent (optional, for Schiff base stabilization, e.g., sodium cyanoborohydride)

-

Quenching reagent (e.g., dithiothreitol or 2-mercaptoethanol)

-

Desalting column or dialysis equipment

Procedure

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer at a known concentration. If targeting cysteines, ensure they are in a reduced state by pre-treatment with a reducing agent like DTT, followed by its removal.

-

Reaction Setup: Add a molar excess of this compound to the protein solution. The exact molar excess will depend on the desired level of modification and the reactivity of the target residues.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C). The reaction time can vary from minutes to hours.

-

Quenching: Stop the reaction by adding an excess of a quenching reagent to consume any unreacted this compound.

-

(Optional) Reduction of Schiff Base: If Schiff base formation is desired and needs to be stabilized, a reducing agent can be added during or after the initial reaction.

-

Removal of Excess Reagents: Remove excess reagents and byproducts by desalting chromatography or dialysis.

-

Analysis: Analyze the modified protein using techniques such as mass spectrometry to confirm the modification and identify the modified residues.

Experimental Workflow for Analysis

Mass spectrometry is the primary tool for analyzing proteins modified by this compound. The following workflow outlines the key steps.

Conclusion

This compound is a versatile reagent for the chemical modification of proteins. Its primary reactivity towards cysteine residues, coupled with potential side reactions with other nucleophilic amino acids, allows for a range of applications in proteomics and chemical biology. A thorough understanding of its reactivity and careful optimization of reaction conditions are crucial for its effective use. The methodologies and workflows described in this guide provide a framework for researchers to explore the utility of this compound in their specific research contexts.

References

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of peptide-acetaldehyde adducts by mass spectrometry and production of antibodies directed against nonreduced protein-acetaldehyde adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of 2-Iodoacetaldehyde in Aqueous Buffers: A Technical Guide to Solubility and Stability

For Immediate Release

Researchers, scientists, and drug development professionals working with the reactive bifunctional molecule 2-iodoacetaldehyde now have a comprehensive technical guide on its solubility and stability in aqueous buffers. This whitepaper addresses a critical knowledge gap, providing a framework for understanding and predicting its behavior in experimental and pre-clinical settings. While specific experimental data for this compound is scarce in publicly available literature, this guide offers a robust approach based on established chemical principles and methodologies for analogous compounds.

Executive Summary

This compound is a highly reactive molecule containing both an aldehyde and an iodo-functional group. This dual reactivity makes it a valuable tool in bioconjugation and chemical biology, but also presents significant challenges regarding its stability and solubility in the aqueous environments typical of biological and pharmaceutical research. This guide provides an in-depth analysis of the expected behavior of this compound in aqueous buffers, outlines detailed experimental protocols to quantitatively assess its properties, and presents visual workflows and degradation pathways to aid in experimental design.

Predicted Solubility and Stability Profile

Solubility: The presence of the polar aldehyde group suggests that this compound will have moderate solubility in water. The PubChem database provides a computed XLogP3-AA value of 0.4, indicating a relatively balanced hydrophilic-lipophilic character. The solubility is expected to be influenced by the pH and ionic strength of the buffer, although likely to a lesser extent than for ionizable compounds.

Stability: The stability of this compound in aqueous buffers is predicted to be limited due to several potential degradation pathways:

-

Hydration: Like many aldehydes, this compound will exist in equilibrium with its hydrate form (2-iodo-1,1-ethanediol) in aqueous solution. This is a reversible reaction, but the presence of the hydrate can influence the molecule's reactivity and analytical characterization.

-

Hydrolysis: The carbon-iodine bond is susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of 2-hydroxyacetaldehyde and iodide ions. This reaction is generally slow for alkyl iodides at neutral pH but can be accelerated at higher pH and temperature.

-

Aldol Condensation: In neutral to basic conditions, aldehydes can undergo self-condensation reactions. This would lead to the formation of larger, more complex structures and a decrease in the concentration of the active this compound.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly in the presence of oxidizing agents or under certain conditions of light and air exposure.

Due to these potential degradation pathways, it is crucial for researchers to prepare fresh solutions of this compound and to carefully control the pH, temperature, and storage conditions of their buffered solutions.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following tables are presented as templates for researchers to populate with their own experimental findings. The proposed experimental protocols in the subsequent section provide the methodologies to generate this data.

Table 1: Solubility of this compound in Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Ionic Strength (M) | Solubility (mg/mL) | Method of Determination |

| Phosphate | 6.0 | 25 | 0.1 | Data to be determined | HPLC-UV |

| Phosphate | 7.4 | 25 | 0.1 | Data to be determined | HPLC-UV |

| Phosphate | 8.0 | 25 | 0.1 | Data to be determined | HPLC-UV |

| Tris | 7.4 | 25 | 0.1 | Data to be determined | HPLC-UV |

| Acetate | 5.0 | 25 | 0.1 | Data to be determined | HPLC-UV |

Table 2: Stability of this compound in Aqueous Buffers (Half-life in hours)

| Buffer System | pH | Temperature (°C) | Half-life (t½, hours) | Degradation Products Identified | Method of Determination |

| Phosphate | 6.0 | 4 | Data to be determined | Data to be determined | HPLC-UV/MS |

| Phosphate | 7.4 | 4 | Data to be determined | Data to be determined | HPLC-UV/MS |

| Phosphate | 7.4 | 25 | Data to be determined | Data to be determined | HPLC-UV/MS |

| Phosphate | 7.4 | 37 | Data to be determined | Data to be determined | HPLC-UV/MS |

| Tris | 7.4 | 25 | Data to be determined | Data to be determined | HPLC-UV/MS |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in aqueous buffers.

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., phosphate, Tris, acetate) at desired pH and ionic strength

-

Vials with screw caps

-

Orbital shaker or rotator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

-

Incubate the vials at a constant temperature (e.g., 25°C) on an orbital shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

-

-

HPLC Analysis:

-

Develop and validate an HPLC-UV method for the quantification of this compound.

-

Inject the diluted samples onto the HPLC system.

-

Quantify the concentration of this compound in the samples by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Protocol for Stability Assessment

Objective: To determine the degradation kinetics and half-life of this compound in aqueous buffers under different conditions.

Materials:

-

This compound

-

Selected aqueous buffers

-

Temperature-controlled incubator or water bath

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a small amount of the buffer to be tested).

-

-

Initiation of Stability Study:

-

Spike a known volume of the pre-warmed buffer with the stock solution to achieve a desired initial concentration (e.g., 100 µg/mL).

-

Immediately withdraw the first time point sample (t=0).

-

Incubate the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Sampling:

-

Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

-

Immediately quench any further reaction if necessary (e.g., by acidification or dilution in a cold mobile phase) and store the samples at a low temperature (e.g., -20°C) until analysis.

-

-

HPLC-UV/MS Analysis:

-

Analyze the samples using a validated HPLC-UV method to quantify the remaining this compound.

-

Use the MS detector to identify potential degradation products by comparing their mass spectra to the parent compound and known potential degradants.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the order of the degradation reaction (e.g., first-order) by fitting the data to appropriate kinetic models.

-

Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k for a first-order reaction).

-

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway for this compound.

Caption: Experimental workflow for determining the solubility and stability of this compound.

historical context of 2-iodoacetaldehyde in biochemical research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodoacetaldehyde is a reactive bifunctional molecule with the potential for significant application in biochemical research, particularly in the study of protein structure and function. While its direct historical footprint in the literature is less pronounced than its well-studied relatives, iodoacetic acid and iodoacetamide, its chemical properties suggest a valuable role as a tool for enzyme inhibition, affinity labeling, and protein cross-linking. This guide provides an in-depth look at the historical context of related iodo-compounds, the inferred biochemical reactivity of this compound, potential experimental protocols, and its toxicological profile.

Historical Context: The Legacy of Iodo-Alkylating Agents

The use of iodo-containing compounds in biochemistry has a rich history, primarily centered around the specific and irreversible modification of cysteine residues in proteins. Iodoacetic acid and iodoacetamide have been instrumental in elucidating enzyme mechanisms and identifying critical amino acid residues since the early 20th century.

A landmark application of these reagents has been the study of glycolysis. Iodoacetate, and to a lesser extent iodoacetamide, are well-documented inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By alkylating a critical cysteine residue in the active site of GAPDH, these compounds halt the glycolytic pathway, a property that has been exploited to study metabolic regulation and to model diseases in animal studies. The inactivation of GAPDH by iodo-compounds is a classic example of irreversible enzyme inhibition.

While specific early research focusing on this compound is not prominent in the historical literature, its chemical structure, possessing both a reactive iodo group and an aldehyde, suggests a broader range of potential interactions with proteins compared to its carboxylate and amide counterparts. The historical success of iodoacetic acid and iodoacetamide provides a strong foundation for understanding the potential applications of this compound.

Biochemical Reactivity and Applications

The utility of this compound in biochemical research stems from its two reactive functional groups: the iodo group and the aldehyde group.

Alkylation of Cysteine Residues

Similar to iodoacetic acid and iodoacetamide, the primary reaction of this compound with proteins is the S-alkylation of cysteine residues. The thiol group of cysteine acts as a nucleophile, attacking the carbon atom bearing the iodine, which is a good leaving group. This results in the formation of a stable thioether bond, irreversibly modifying the cysteine residue.

This reaction is highly valuable for:

-

Enzyme Inhibition: By targeting essential cysteine residues in the active site of enzymes, this compound can act as an irreversible inhibitor. This is particularly relevant for enzymes where a cysteine thiol plays a key role in catalysis, such as cysteine proteases and dehydrogenases like GAPDH.

-

Protein Mapping and Structural Studies: Modification of cysteine residues can be used to identify their location within a protein sequence and to probe their accessibility and reactivity, providing insights into protein folding and structure.

Reactions of the Aldehyde Group

The aldehyde functionality of this compound provides an additional layer of reactivity. Aldehydes can react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, to form a Schiff base. This reaction is initially reversible but can be stabilized by reduction.

This dual reactivity makes this compound a potential heterobifunctional cross-linking agent . It can first react with a cysteine residue via its iodo group and then, the tethered aldehyde can react with a nearby lysine residue, forming an intra- or inter-molecular cross-link. This property is highly valuable for studying protein-protein interactions and for defining the three-dimensional structure of protein complexes.

Quantitative Data

A study on the toxicity of haloacetaldehyde disinfection byproducts in drinking water provides some comparative data.

| Compound | Cytotoxicity (CHO Cells) - Rank Order | Genotoxicity (CHO Cells) - Rank Order |

| Iodoacetaldehyde (IAL) | > Bromoacetaldehyde (BAL) | < Dibromoacetaldehyde (DBAL) |

| Tribromoacetaldehyde (TBAL) | ≈ Chloroacetaldehyde (CAL) (Highest) | < Dibromoacetaldehyde (DBAL) |

| Trichloroacetaldehyde (TCAL) | Lowest | Not Genotoxic |

Table 1: Comparative toxicity of iodoacetaldehyde and other haloacetaldehydes. Data is presented in rank order as precise IC50 values for iodoacetaldehyde were not provided in the primary source.

For context, the half-maximal effective concentrations for iodoacetamide and iodoacetate to deplete glutathione and inhibit lactate production in cultured astrocytes are provided below.

| Compound | Half-Maximal Effect on GSH Depletion (µM) | Half-Maximal Effect on Lactate Production Inhibition (µM) |

| Iodoacetamide (IAA) | ~10 | >100 |

| Iodoacetate (IA) | ~100 | <100 |

Table 2: Differential effects of iodoacetamide and iodoacetate on cultured astrocytes.

Experimental Protocols

Detailed, validated experimental protocols specifically for the use of this compound in biochemical research are scarce. The following protocols are based on established methods for using iodoacetic acid and iodoacetamide for protein modification and enzyme inhibition, adapted

2-Iodoacetaldehyde: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 2-iodoacetaldehyde, a reactive aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a covalent modifier of proteins.

Core Chemical Data

This compound is a haloaldehyde with the molecular formula C₂H₃IO. It is recognized for its high reactivity, largely attributed to the electrophilic nature of both the aldehyde carbonyl carbon and the carbon atom bonded to the iodine.

| Property | Value | Source |

| CAS Number | 55782-51-9 | |

| Molecular Formula | C₂H₃IO | |

| Molecular Weight | 169.95 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C(C=O)I |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a halide exchange reaction, specifically the Finkelstein reaction. This method involves the treatment of a more readily available 2-haloacetaldehyde, such as 2-chloroacetaldehyde, with an iodide salt in an appropriate solvent.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is based on the principles of the Finkelstein reaction and the known synthesis of related haloaldehydes.

Materials:

-

2-chloroacetaldehyde

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-chloroacetaldehyde in anhydrous acetone.

-

Addition of Iodide: Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.

-

Reaction: The mixture is stirred and heated to reflux. The reaction progress can be monitored by the precipitation of sodium chloride, which is insoluble in acetone.

-

Work-up: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.

-

Purification: The acetone is removed from the filtrate using a rotary evaporator. The resulting crude this compound can be further purified by distillation under reduced pressure.

Caption: Synthesis of this compound via the Finkelstein reaction.

Applications in Biochemistry and Drug Discovery

This compound's reactivity makes it a valuable tool for studying protein structure and function, particularly as an alkylating agent for cysteine residues. Its mechanism of action often involves the irreversible covalent modification of thiol groups in enzyme active sites, leading to inhibition.

Covalent Inhibition of Cysteine Proteases: A Case Study of Papain

Aldehydes, including those with leaving groups like iodide, are known inhibitors of cysteine proteases such as papain. The inhibition mechanism involves the formation of a thiohemiacetal between the aldehyde and the active site cysteine residue.

Caption: Covalent inhibition of papain by this compound.

Experimental Protocol: Protein Alkylation

This protocol is adapted from established methods for protein alkylation using iodoacetamide and is suitable for this compound.

Materials:

-

Protein sample containing cysteine residues

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

This compound solution (freshly prepared)

-

Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

-

Protein Reduction:

-

Dissolve the protein sample in the alkylation buffer.

-

Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

-

Incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Add a freshly prepared solution of this compound to the reduced protein sample. A 2- to 5-fold molar excess of the alkylating agent over the total thiol concentration is typically used.

-

Incubate the reaction mixture in the dark at room temperature for 1 hour.

-

-

Quenching:

-

Stop the alkylation reaction by adding a quenching reagent, such as DTT or L-cysteine, in excess to react with any unreacted this compound.

-

-

Downstream Processing:

-

The alkylated protein can then be purified from excess reagents by dialysis, gel filtration, or precipitation. The extent of modification can be assessed by mass spectrometry.

-

Conclusion

This compound is a potent and versatile reagent for researchers in the fields of biochemistry and drug discovery. Its ability to covalently modify cysteine residues makes it a valuable tool for probing enzyme mechanisms and developing irreversible inhibitors. The synthetic and application protocols provided in this guide offer a foundation for the effective utilization of this compound in a research setting. Appropriate safety precautions should always be taken when handling this reactive compound.

An In-depth Technical Guide on the Discovery and Initial Characterization of 2-Iodoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 2-iodoacetaldehyde, a reactive α-haloaldehyde. The document details the early synthetic methodologies, including the preparation of its diethyl acetal precursor and subsequent hydrolysis. A key focus is placed on the initial physicochemical and spectroscopic characterization of this compound. Furthermore, this guide summarizes the early findings on the biological activity of this compound, particularly its cytotoxicity and genotoxicity, providing a foundational understanding for researchers in toxicology and drug development.

Introduction

The study of α-haloaldehydes has been of significant interest in organic chemistry and toxicology due to their high reactivity and potential biological effects. Among these, this compound (IUPAC name: this compound) stands out due to the unique properties conferred by the iodine substituent. As a highly reactive electrophile, this compound has the potential to interact with various biological nucleophiles, making it a compound of interest for studying mechanisms of toxicity and for potential applications as a chemical probe or reactive intermediate in drug synthesis. This guide aims to consolidate the early, foundational knowledge regarding the synthesis and characterization of this compound.

Synthesis of this compound

The initial synthesis of this compound was not a direct process but rather involved the preparation of a more stable precursor, this compound diethyl acetal.

Synthesis of this compound Diethyl Acetal

An early and notable synthesis of this compound diethyl acetal was reported in 1952. This method involves the iodination of vinyl acetate using a mixture of iodine monochloride and concentrated hydrochloric acid, followed by acetalization with ethanol.

Experimental Protocol:

-

Materials: Vinyl acetate, carbon tetrachloride, hydrochloric acid (39%), iodine monochloride, ethanol (99.5-100%), calcium chloride, dilute sodium thiosulfate solution.

-

Procedure:

-

A solution of 28 g of vinyl acetate in 30 ml of carbon tetrachloride is prepared and cooled in an ice-salt bath.

-

A mixture of 30 ml of hydrochloric acid (39%) and 40 g of iodine monochloride is added with gentle stirring, maintaining the temperature below 5°C. The stirring should be regulated to avoid vigorous mixing of the two layers, as the reaction is believed to occur at the interface.

-

After approximately 20 minutes, when the iodine monochloride is no longer decolorized, the lower organic layer is separated.

-

The organic layer is added to a mixture of 150 ml of ethanol and 15 g of calcium chloride and allowed to stand for three days at 10-15°C.

-

The resulting mixture is poured into 300 ml of water, and the lower organic layer is separated.

-

The organic layer is washed successively with dilute sodium thiosulfate solution and then with water.

-

After drying over calcium chloride, the product is distilled under reduced pressure to yield this compound diethyl acetal.

-

Deprotection to this compound

The final step to obtain this compound is the hydrolysis of the diethyl acetal. This is typically achieved under acidic conditions, which cleaves the acetal to reveal the aldehyde functionality.

General Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Materials: this compound diethyl acetal, water, and an acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid).

-

Procedure:

-

This compound diethyl acetal is dissolved in an aqueous solution.

-

A catalytic amount of a strong acid is added to the solution.

-

The reaction mixture is stirred, and the progress of the hydrolysis is monitored (e.g., by TLC or GC).

-

Upon completion, the reaction mixture is neutralized, and the this compound is extracted with a suitable organic solvent.

-

The organic extract is dried and the solvent is carefully removed to yield this compound. It is important to handle the product with care due to its potential instability and reactivity.

-

Logical Workflow for the Synthesis of this compound:

Methodological & Application

Application Notes and Protocols for Protein Alkylation Using 2-Iodoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental chemical modification technique in biochemistry and proteomics, primarily aimed at the covalent modification of specific amino acid residues.[1] This process is crucial for preventing the formation of disulfide bonds between cysteine residues, which is essential for accurate protein identification and quantification in mass spectrometry-based proteomics.[1] While iodoacetamide (IAM) and iodoacetic acid (IAA) are commonly employed for this purpose, 2-iodoacetaldehyde presents an alternative reagent for the alkylation of nucleophilic residues, particularly the thiol group of cysteine.

These application notes provide a detailed protocol for protein alkylation using this compound, adapted from established methods for similar iodine-containing reagents. The document outlines procedures for both in-solution and in-gel protein alkylation, along with data presentation and visualizations to guide researchers in their experimental design.

Principle of the Reaction

The primary mechanism of protein alkylation with this compound involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbon atom bearing the iodine. This results in the formation of a stable thioether bond and the release of iodide. The aldehyde functionality of the reagent may also participate in other reactions, and researchers should be aware of potential side reactions.

Factors Affecting Alkylation Efficiency

Several factors can influence the success and specificity of the alkylation reaction:

-

pH: The reaction is pH-dependent, as the cysteine thiol group needs to be in its more nucleophilic thiolate form.[1] Higher pH values favor deprotonation but can also increase the rate of side reactions. A pH range of 7.5-8.5 is generally recommended.

-

Temperature: Alkylation reactions are typically performed at room temperature to 37°C to ensure a reasonable reaction rate without promoting protein degradation or excessive side reactions.[1]

-

Reagent Concentration: A sufficient molar excess of the alkylating agent over the reducing agent is necessary to drive the reaction to completion. However, an excessive amount can lead to non-specific modifications of other amino acid residues.[2]

-

Reducing Agent: Prior to alkylation, disulfide bonds must be reduced to free thiols. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.[3]

Quantitative Data Summary

| Alkylating Agent | Typical Concentration | Incubation Time | Incubation Temperature | Typical Alkylation Efficiency | Common Side Reactions |

| Iodoacetamide (IAM) | 10-55 mM | 15-30 min | Room Temperature (in the dark) | >97% | N-terminal modification, Lys, His, Met, Asp, Glu alkylation |

| Iodoacetic Acid (IAA) | 20-55 mM | 30 min | Room Temperature (in the dark) | >97% | Similar to IAM, with potential for electrostatic interactions |

Data compiled from multiple sources.[3][4]

Experimental Protocols

Note: These protocols are adapted from established procedures for iodoacetamide and iodoacetic acid. Optimization may be required for your specific protein or sample.

In-Solution Protein Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

-

Protein sample

-

Denaturation Buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent Stock Solution: 500 mM DTT or TCEP in water

-

Alkylation Reagent Stock Solution: 500 mM this compound in water (prepare fresh)

-

Quenching Solution: 1 M DTT in water

-

Buffer for downstream applications (e.g., 50 mM ammonium bicarbonate for trypsin digestion)

Procedure:

-

Protein Solubilization and Denaturation: Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-10 mg/mL.

-

Reduction: Add the Reducing Agent Stock Solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37°C.

-

Alkylation: Add the freshly prepared Alkylation Reagent Stock Solution to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.

-

Quenching: Add Quenching Solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.

-

Sample Cleanup: The protein sample can now be processed for downstream applications such as buffer exchange, dialysis, or enzymatic digestion.

In-Gel Protein Alkylation

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

-

Coomassie-stained gel band containing the protein of interest

-

Destaining Solution: 50% acetonitrile in 50 mM ammonium bicarbonate

-

Dehydration Solution: 100% acetonitrile

-

Reducing Solution: 10 mM DTT in 100 mM ammonium bicarbonate

-

Alkylation Solution: 55 mM this compound in 100 mM ammonium bicarbonate (prepare fresh)

-

Wash Solution: 50 mM ammonium bicarbonate

-

Digestion Buffer: 50 mM ammonium bicarbonate containing trypsin (or other protease)

Procedure:

-

Excision and Destaining: Excise the protein band from the gel. Cut the gel piece into small cubes (~1 mm³). Destain the gel pieces with Destaining Solution until the Coomassie blue is removed.

-

Dehydration: Dehydrate the gel pieces with 100% acetonitrile for 10-15 minutes, until they turn white and shrink. Remove the acetonitrile.

-

Reduction: Rehydrate the gel pieces with Reducing Solution and incubate for 45-60 minutes at 56°C.

-

Alkylation: Remove the Reducing Solution and add the freshly prepared Alkylation Solution. Incubate for 30 minutes at room temperature in the dark.

-

Washing and Dehydration: Remove the Alkylation Solution and wash the gel pieces with Wash Solution. Dehydrate the gel pieces again with 100% acetonitrile.

-

Digestion: Rehydrate the gel pieces with Digestion Buffer containing the desired protease. Incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel pieces for subsequent analysis, typically by mass spectrometry.

Visualizations

Experimental Workflow for In-Solution Protein Alkylation

Caption: Workflow for in-solution protein alkylation.

Signaling Pathway Context: Redox Regulation

Alkylation is a key step in studying redox-sensitive signaling pathways. By blocking reduced cysteines, researchers can identify those that were originally in an oxidized state, providing insights into cellular responses to oxidative stress.

Caption: Role of alkylation in studying redox signaling.

Conclusion

The provided protocols for protein alkylation using this compound offer a foundational methodology for researchers. It is imperative to note that optimization of reaction conditions is crucial for achieving high efficiency and specificity. Careful consideration of potential side reactions and the inclusion of appropriate controls will ensure the generation of reliable and reproducible data. These application notes, combined with the provided workflows, serve as a comprehensive guide for the successful implementation of this compound in protein alkylation experiments.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Irreversible Cysteine Modification in Peptides using 2-Iodoacetaldehyde

References

- 1. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoacetyl tandem mass tags for cysteine peptide modification, enrichment and quantitation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Iodoacetaldehyde in Proteomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the accurate identification and quantification of proteins are paramount. Sample preparation is a critical step that significantly influences the quality of mass spectrometry (MS) data. A key procedure within sample preparation is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins can interfere with enzymatic digestion and subsequent analysis by mass spectrometry. To ensure proper protein denaturation and prevent the reformation of disulfide bonds, cysteine residues are first reduced and then irreversibly alkylated.

2-Iodoacetaldehyde, and more commonly its derivative iodoacetamide (IAM), are widely used alkylating agents that react specifically with the thiol group of cysteine residues. This application note provides a detailed overview of the use of iodoacetyl-based reagents in proteomics sample preparation, including experimental protocols, quantitative data on their performance, and visualizations of the underlying chemical and experimental workflows. While this compound itself is less commonly cited than iodoacetamide, the reactive iodoacetyl group is the key functional moiety, and thus the principles and protocols are largely transferable.

Chemical Principle

The primary application of this compound and related iodoacetyl compounds in proteomics is the alkylation of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion. This forms a stable thioether bond, resulting in a carboxymethylated or, in the case of iodoacetamide, a carbamidomethylated cysteine residue. This modification permanently blocks the thiol group, preventing disulfide bond formation.

Application Notes

Specificity and Side Reactions:

While iodoacetyl reagents are highly reactive towards cysteine thiols, side reactions can occur, particularly at higher concentrations, temperatures, and pH values. Off-target modifications have been observed on other amino acid residues such as lysine, histidine, methionine, and the N-terminus of peptides. These side reactions can complicate data analysis and lead to the misidentification of peptides. Therefore, it is crucial to optimize reaction conditions, including reagent concentration and incubation time, to maximize cysteine alkylation while minimizing off-target modifications.

Comparison with Other Alkylating Agents:

Several other alkylating agents are available for proteomics, each with its own advantages and disadvantages. Commonly used alternatives to iodoacetamide include chloroacetamide, N-ethylmaleimide (NEM), and 4-vinylpyridine. Iodoacetamide is generally favored for its high reactivity and the completeness of the alkylation reaction. However, iodine-containing reagents have been shown to cause a prominent neutral loss during MS/MS fragmentation of methionine-containing peptides, which can decrease their identification rates. Acrylamide has been suggested as an alternative that results in fewer side reactions.

Quantitative Proteomics Applications:

Iodoacetyl-based reagents are central to several quantitative proteomics strategies, particularly in the study of the cysteine redoxome. Isotope-coded versions of these reagents, such as iodoacetyl tandem mass tags (iodoTMT), allow for the differential labeling of cysteine residues in different states (e.g., reduced vs. oxidized). This enables the relative quantification of cysteine oxidation, providing insights into cellular redox signaling pathways. The OxiTMT workflow is a notable example of such an application.

Data Presentation

The following tables summarize quantitative data on the efficiency and specificity of iodoacetyl-based reagents in proteomics sample preparation.

Table 1: Comparison of Cysteine Alkylation Efficiency with Different Reagents

| Alkylating Agent | Reducing Agent | Alkylation Efficiency (%) | Reference |

| Iodoacetamide (IAA) | DTT | 99.81 | |

| Iodoacetic Acid (IAC) | DTT | 99.84 | |

| Acrylamide (AA) | DTT | 99.75 | |

| Chloroacetamide (CAA) | DTT | 98.92 | |

| Iodoacetamide (IAA) | TCEP | 99.69 | |

| Iodoacetic Acid (IAC) | TCEP | 99.78 | |

| Acrylamide (AA) | TCEP | 99.63 | |

| Chloroacetamide (CAA) | TCEP | 97.01 |

Data adapted from Müller, T. et al. (2017). Molecular & Cellular Proteomics.

Table 2: Effect of Iodoacetamide Concentration on Peptide Identification

| Iodoacetamide Concentration (mM) | Total Peptides Identified | Peptides with Alkylated Cysteine | Peptides with Unalkylated Cysteine |

| 1 | 25,345 ± 456 | 217 ± 10 | 1,045 ± 54 |

| 2 | 25,876 ± 321 | 289 ± 12 | 789 ± 43 |

| 4 | 26,123 ± 287 | 354 ± 15 | 456 ± 32 |

| 8 | 26,543 ± 198 | 412 ± 18 | 234 ± 21 |

| 14 | 26,876 ± 154 | 446 ± 13 | 144 ± 11 |

| 20 | 26,987 ± 123 | 451 ± 11 | 132 ± 9 |

Data adapted from Leme, D. M. et al. (2017). Journal of Proteome Research.

Experimental Protocols

Below are detailed protocols for in-solution and in-gel alkylation of cysteine

Application Notes and Protocols for 2-Iodoacetaldehyde as a Putative Protein Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking is a powerful technique used to study protein-protein interactions, protein conformation, and to stabilize protein complexes for structural and functional studies. An ideal cross-linking agent possesses reactive groups that can covalently link specific amino acid residues in close proximity. This document provides detailed application notes and a theoretical protocol for the use of 2-iodoacetaldehyde as a potential heterobifunctional cross-linking agent for proteins.

This compound is a small molecule containing two reactive functional groups: an aldehyde and an iodo group. Based on established chemical principles, the aldehyde group is expected to react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base. The iodo group is a reactive alkylating agent that can readily react with nucleophilic side chains, most notably the sulfhydryl group of cysteine residues. This dual reactivity suggests that this compound has the potential to act as a short-range, heterobifunctional cross-linker, covalently connecting cysteine and lysine residues that are spatially close within a protein or between interacting proteins.

Disclaimer: The application of this compound as a protein cross-linking agent is not yet widely documented in scientific literature. The following protocols and mechanisms are proposed based on the known reactivity of its functional groups and general principles of protein chemistry. Experimental validation and optimization are highly recommended.

Proposed Mechanism of Action

The proposed cross-linking reaction of this compound with proteins proceeds in a two-step manner:

-

Reaction with Cysteine: The iodo group of this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. The highly nucleophilic thiol group of a cysteine residue can attack this carbon, leading to the formation of a stable thioether bond and the release of iodide.

-

Reaction with Lysine: The aldehyde group of the now cysteine-linked this compound can react with the primary amine of a nearby lysine residue to form a Schiff base (an imine). This reaction is reversible and is favored under slightly alkaline conditions. The resulting cross-link tethers the cysteine and lysine residues.

The short spacer arm of this compound makes it suitable for mapping proximal amino acid residues, providing valuable distance constraints for structural modeling of proteins and protein complexes.

Visualization of the Proposed Reaction Mechanism

Caption: Proposed two-step reaction mechanism of this compound with cysteine and lysine residues.

Application Notes

-

Specificity: this compound is proposed to be a heterobifunctional cross-linker targeting cysteine and lysine residues. Due to the high reactivity of the iodo group with sulfhydryls, the initial reaction is likely to occur with an accessible cysteine. The subsequent reaction with a proximal lysine will depend on the local protein environment and flexibility.

-

Spacer Arm Length: The short spacer arm makes this reagent suitable for identifying amino acids that are in very close proximity, providing high-resolution distance constraints.

-

Reaction Conditions: The optimal pH for the cysteine alkylation step is typically near neutral (pH 7.0-8.0). The subsequent Schiff base formation with lysine is favored at a slightly more alkaline pH (pH 8.0-9.0). A compromise pH of around 8.0 may be a good starting point for optimization.

-

Quenching: The reaction can be quenched by the addition of a reagent containing a primary amine (e.g., Tris or glycine) to react with the aldehyde, and a thiol-containing reagent (e.g., dithiothreitol or β-mercaptoethanol) to react with the iodo- group.

-

Analysis: Cross-linked products can be analyzed by SDS-PAGE, where a shift in the molecular weight of the cross-linked protein or the appearance of a new band corresponding to a cross-linked complex would be observed. Further characterization of the cross-linked sites can be achieved through mass spectrometry analysis of the digested protein.

Experimental Protocols

I. In Vitro Cross-Linking of a Purified Protein or Protein Complex

This protocol provides a general guideline for the

Application Notes and Protocols for Enzyme Inhibition Studies Using 2-Iodoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoacetaldehyde is a reactive electrophilic compound that serves as an irreversible inhibitor of specific classes of enzymes. Its utility in enzyme inhibition studies stems from its ability to form a stable covalent bond with nucleophilic residues within the enzyme's active site, leading to a complete and permanent loss of catalytic activity. This property makes it a valuable tool for identifying and characterizing enzymes with reactive active site residues, particularly cysteine proteases, and for elucidating their roles in complex biological pathways.

The primary mechanism of action for this compound is the alkylation of the sulfhydryl group of cysteine residues. The carbon atom bearing the iodine is electrophilic and is susceptible to nucleophilic attack by the thiolate anion of a deprotonated cysteine. This results in the formation of a stable thioether linkage and the displacement of the iodide ion. Due to the irreversible nature of this interaction, this compound is classified as a mechanism-based inactivator.

Target Enzymes and Signaling Pathways

The high reactivity of this compound towards cysteine residues makes it a potent inhibitor of enzymes where a cysteine is crucial for catalysis. The most prominent class of enzymes targeted by this inhibitor is the cysteine proteases .

Key Enzyme Targets:

-

Cysteine Proteases: This large family of proteolytic enzymes plays a critical role in various physiological and pathological processes. They are characterized by a catalytic dyad or triad that includes a nucleophilic cysteine residue. Examples of cysteine proteases that are potential targets for this compound include:

-

Papain-like proteases: Papain, Cathepsins (B, L, S, K), and Cruzain.

-

Caspases: Involved in apoptosis and inflammation.

-

Calpains: Involved in cellular signaling and regulation.

-

-

Other Enzymes with Catalytic Cysteines: While cysteine proteases are the primary targets, other enzymes that rely on a reactive cysteine for their function may also be inhibited. An example is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a key enzyme in glycolysis.

Involvement in Signaling Pathways:

By inhibiting cysteine proteases, this compound can modulate a variety of cellular signaling pathways.

-

Apoptosis: Cathepsins, particularly Cathepsin B, are known to be involved in the intrinsic apoptotic pathway. They can be released from the lysosome into the cytoplasm, where they can activate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Inhibition of cathepsins by this compound could therefore be expected to have an anti-apoptotic effect.

-

Immune Response and Antigen Presentation: Lysosomal cysteine proteases, such as Cathepsins L and S, are essential for the processing of antigens and their loading onto MHC class II molecules in antigen-presenting cells. This is a critical step in the initiation of an adaptive immune response. Inhibition of these enzymes would likely impair this process.

-

Extracellular Matrix Remodeling and Cancer Metastasis: Cysteine proteases like cathepsins can degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. Therefore, inhibitors of these enzymes are of interest in cancer research.

Quantitative Data for 2-

Application Notes and Protocols for Labeling Thiols with 2-Iodoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific chemical modification of proteins is a cornerstone of modern biochemical and pharmaceutical research. The targeted labeling of cysteine residues, which contain a reactive thiol group, allows for the introduction of various probes, tags, and crosslinkers to study protein structure, function, and interactions. 2-Iodoacetaldehyde is a haloacetyl reagent that reacts with thiols via a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond. This method is widely employed in proteomics and drug development for applications such as protein identification, quantification, and the study of post-translational modifications.

These application notes provide a comprehensive, step-by-step guide for the efficient and specific labeling of thiol groups in proteins and peptides using this compound and its more commonly used and stable amide derivative, iodoacetamide. The underlying chemistry and protocols are largely interchangeable.

Reaction Mechanism and Specificity

The primary reaction involves the nucleophilic attack of the thiolate anion (deprotonated thiol) on the α-carbon of the iodoacetyl group, leading to the displacement of the iodide leaving group and the formation of a stable thioether linkage. The optimal pH for this reaction is typically between 7.5 and 8.5, where a significant portion of the cysteine thiols are in the more reactive thiolate form.

While iodoacetyl reagents are highly reactive towards thiols, they are not entirely specific. At higher pH values and with excessive reagent concentrations, side reactions with other nucleophilic amino acid residues such as histidine, methionine, and lysine can occur. Iodine-containing reagents have also been reported to cause off-target alkylation and modifications to methionine residues. Therefore, careful optimization of reaction conditions is crucial to ensure maximal specificity for thiol modification.

Quantitative Data Summary

The efficiency of thiol labeling with iodoacetyl reagents can be influenced by several factors, including pH, temperature, reagent concentration, and the accessibility of the cysteine residues within the protein structure. The following table summarizes key quantitative parameters derived from studies using iodoacetamide, a closely related and commonly used thiol-labeling reagent.

| Parameter | Condition | Observation | Reference |

| Labeling Efficiency | Near-neutral pH (7.0-7.5), 10-20 fold molar excess of reagent, 2 hours at room temperature. | Generally high, often approaching 100% for accessible thiols. | |

| Reaction pH | pH 8.0-8.5 | Optimal for ensuring a sufficient concentration of the reactive thiolate anion. | |

| Reaction Time | Room Temperature | Can take over 10 hours for completion. | |

| Reaction Time | 37 °C | Reaction time is significantly reduced, often to around 2 hours. | |

| Side Reactions | Basic pH (>8.5), large excess of reagent. | Increased reactivity with histidine, methionine, and lysine residues. | |

| Quenching | Addition of excess low molecular weight thiol (e.g., DTT, β-mercaptoethanol). | Effectively stops the labeling reaction by consuming unreacted iodoacetyl reagent. |

Experimental Protocols

This section provides a detailed protocol for labeling protein thiols with this compound or iodoacetamide.

Materials

-

Protein sample (50-100 µM in a suitable buffer)

-

Labeling Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.5-8.5. Ensure the buffer is free of primary amines if not targeting them.

-

This compound or Iodoacetamide solution (10-100 mM stock in a compatible solvent like DMF or DMSO)

-

(Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching Solution: 1 M DTT or β-mercaptoethanol.

-

Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis membrane.

Protocol

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer to a final concentration of 50-100 µM.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature.

-

Crucially , if a reducing agent is used, it must be removed before adding the iodoacetyl reagent, as it will compete for labeling. This can be achieved by dialysis or using a desalting column.

-

-

Labeling Reaction:

-

Prepare a fresh stock solution of this compound or iodoacetamide (e.g., 10 mM in DMSO).

-

Add a 10- to 20-fold molar excess of the iodoacetyl reagent to the protein solution. Add the reagent dropwise while gently vortexing.

-

Incubate the reaction mixture for 2 hours at 37°C or overnight at 4°C. Protect the reaction from light, especially if using a fluorescently tagged iodoacetamide.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution (e.g., DTT or β-mercaptoethanol) to a final concentration that is in large excess of the initial iodoacetyl reagent concentration (e.g., 50-100 mM).

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess labeling reagent and quenching agent by gel filtration chromatography (e.g., Sephadex G-25 column) or by extensive dialysis against a suitable buffer.

-

The first colored or UV-absorbing fraction to elute from the gel filtration column will be the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-